Welcome to the BenchChem Online Store!
molecular formula C5H2Cl2N2O2 B1272384 2,3-Dichloro-5-nitropyridine CAS No. 22353-40-8

2,3-Dichloro-5-nitropyridine

Cat. No. B1272384
M. Wt: 192.98 g/mol
InChI Key: XLPDVAVQKGDHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07538226B2

Procedure details

Anhydrous SnCl2 (300 g, 1.58 mol) and concentrated HCl (350 mL) were charged to a 5 L flask with mechanical stirrer and thermocouple. The flask was cooled in ice and the product of Example 2B (100 g, 0.518 mol) was added in portions maintaining the temperature below 65° C. After the addition was complete, the cold bath was removed, and the mixture was stirred for 2 hours at ambient temperature. The mixture was cooled in ice as 25% aqueous NaOH (1000 mL) was added to bring the mixture to pH>10. The mixture was extracted with CH2Cl2 (1×600 mL, 2×400 mL) and the combined extracts were washed with brine (200 mL), dried (MgSO4), and concentrated under vacuum. The residual solid was crystallized from a mixture of water (500 mL) and ethanol (100 mL) to provide the title compound as a solid. 1H NMR (CDCl3, 300 MHz) δ 3.80 (br s, 2H), 7.10 (d, J=3 Hz, 1H), 7.77 (d, J=3 Hz, 1H); MS (DCI/NH3) m/z 180/182/184 (M+NH4)+ 163/165/167 (M+H)+.
Name
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[Sn]Cl.[Cl:4][C:5]1[C:10]([Cl:11])=[CH:9][C:8]([N+:12]([O-])=O)=[CH:7][N:6]=1>Cl>[NH2:12][C:8]1[CH:9]=[C:10]([Cl:11])[C:5]([Cl:4])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
350 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)[N+](=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled in ice
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 65° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the cold bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in ice as 25% aqueous NaOH (1000 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (1×600 mL, 2×400 mL)
WASH
Type
WASH
Details
the combined extracts were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residual solid was crystallized from a mixture of water (500 mL) and ethanol (100 mL)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C(C(=NC1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.